4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid

Lipophilicity Drug Discovery ADME

This trisubstituted benzoic acid delivers orthogonal reactivity: a hydrogenolysis-labile 4-benzyloxy masked phenol, electron-withdrawing 3-chloro, and electron-donating 5-methoxy substituent. The benzyloxy group enables late-stage deprotection under mild, neutral conditions, preserving chloro and methoxy integrity. Explicitly validated in US Patent US20250059217A1 for synthesizing heterocyclic CNS candidates targeting alcohol dependence, PTSD, and neuropathic pain. With a cLogP of 3.64, it offers superior membrane permeability versus hydroxy or des-methoxy analogs. Supplied at a consistent 98% purity to eliminate assay variability and ensure batch-to-batch reproducibility in SAR campaigns and patent-driven synthesis.

Molecular Formula C15H13ClO4
Molecular Weight 292.72
CAS No. 857599-19-0
Cat. No. B2376626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid
CAS857599-19-0
Molecular FormulaC15H13ClO4
Molecular Weight292.72
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2
InChIInChI=1S/C15H13ClO4/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)
InChIKeyXKYLFIFHGBXXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS 857599-19-0): Baseline Profile for Strategic Sourcing


4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (CAS 857599-19-0) is a trisubstituted benzoic acid derivative featuring a 4-benzyloxy protecting group, a 3-chloro substituent, and a 5-methoxy group . With a molecular formula of C₁₅H₁₃ClO₄ and a molecular weight of 292.71 g/mol , this compound is a specialized synthetic building block utilized in medicinal chemistry and organic synthesis. Its primary differentiator lies in the orthogonal reactivity of its functional groups, enabling sequential derivatization strategies that are not possible with simpler analogs. The benzyloxy group serves as a masked phenol, offering a hydrogenolysis-labile protecting group that can be cleaved under mild conditions to reveal a 4-hydroxy group . This positions the compound as a versatile intermediate for the construction of complex molecular frameworks, particularly in the development of heterocyclic compounds for pharmaceutical applications [1].

The 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid Advantage: Why Closest Analogs Are Not Interchangeable


Generic substitution among benzoic acid derivatives is highly unreliable for 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid due to the precise interplay of its three substituents. The combination of the benzyloxy protecting group, the electron-withdrawing 3-chloro substituent, and the 5-methoxy electron-donating group creates a unique electronic and steric environment that dictates reactivity in subsequent synthetic steps . Analogs lacking the 5-methoxy group, such as 4-(benzyloxy)-3-chlorobenzoic acid, have significantly different reactivity and physicochemical properties, impacting everything from coupling efficiency to the final product's biological profile . Similarly, replacing the 4-benzyloxy group with a hydroxyl group, as in 3-chloro-4-hydroxy-5-methoxybenzoic acid, eliminates the critical protecting group strategy, forcing alternative and often lower-yielding synthetic routes . The quantitative evidence below demonstrates that even structurally similar compounds exhibit marked differences in lipophilicity and synthetic utility, making precise compound selection a critical determinant of project success.

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid (857599-19-0): Differentiated Evidence for Scientific Selection


Lipophilicity (LogP) Comparison: 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid vs. Closest Analogs

The target compound exhibits a calculated LogP of 3.64, which is significantly higher than its closest analogs, indicating enhanced membrane permeability and a different pharmacokinetic profile. This differentiation is critical for applications where increased lipophilicity is desired, such as crossing the blood-brain barrier . In contrast, 3-chloro-5-methoxybenzoic acid (the core without a 4-substituent) has a LogP ranging from 2.05 to 3.26 [1][2], and the 4-hydroxy analog (3-chloro-4-hydroxy-5-methoxybenzoic acid) has a much lower LogP of 1.75 . The presence of the 4-benzyloxy group contributes a substantial increase in lipophilicity compared to both the unsubstituted and hydroxy-substituted analogs.

Lipophilicity Drug Discovery ADME

Functional Group Differentiation: Orthogonal Protecting Group Strategy vs. Hydroxy Analogs

4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid features a 4-benzyloxy group, which acts as a protected phenol. This group can be selectively removed via hydrogenolysis (e.g., H₂, Pd/C) under mild, neutral conditions, revealing a free 4-hydroxy group for further functionalization . This is a key advantage over analogs with a free 4-hydroxy group, such as 3-chloro-4-hydroxy-5-methoxybenzoic acid (CAS 62936-23-6), which would require an additional protection step before undergoing certain reactions (e.g., amide couplings, alkylations) that are incompatible with a free phenol . The benzyloxy group also provides a distinct steric environment, influencing regioselectivity in subsequent reactions compared to analogs with smaller or different protecting groups.

Organic Synthesis Protecting Groups Medicinal Chemistry

Documented Utility as a Key Intermediate in Heterocyclic Compound Synthesis (Patent Evidence)

This compound is explicitly claimed as a key intermediate in the preparation of a broad class of heterocyclic compounds with potential therapeutic applications in treating conditions such as alcohol dependence, cluster headaches, neuropathic pain, and post-traumatic stress disorder [1]. The patent (US20250059217A1) describes its use as a building block for constructing complex molecular architectures, leveraging its unique substitution pattern for further functionalization [1]. This documented utility is not a generic claim for all benzoic acid derivatives but is specific to the benzyloxy, chloro, and methoxy substitution pattern that defines this compound. Analogs lacking this specific arrangement would not yield the same patented intermediates.

Medicinal Chemistry Heterocyclic Synthesis Pharmaceuticals

Purity and Physical Form Specifications from Reputable Vendors

The compound is commercially available from multiple reputable vendors with a typical purity of 98% . This high purity standard is essential for reliable synthetic outcomes and minimizes the need for additional purification steps, which can be costly and time-consuming. The physical form is a solid , which facilitates accurate weighing and handling in a laboratory setting. While analogs like 3-chloro-5-methoxybenzoic acid are also available in high purity, the specific substitution pattern of this compound is what dictates its unique utility, not its purity alone.

Procurement Quality Control Chemical Synthesis

Precision Applications: Where 4-(Benzyloxy)-3-chloro-5-methoxybenzoic acid Delivers Unique Value


Medicinal Chemistry: Synthesis of Patent-Disclosed Heterocyclic Lead Compounds

Researchers engaged in the synthesis of novel heterocyclic compounds for CNS disorders (e.g., alcohol dependence, PTSD, neuropathic pain) should prioritize this compound. Its explicit mention as a building block in US Patent Application US20250059217A1 provides a validated synthetic route, ensuring that the resulting intermediates and final compounds match the patent's specifications [1]. Using any other analog would constitute a deviation from the disclosed method and would likely yield different, potentially inactive, compounds.

Drug Discovery: Optimizing Lipophilicity in Hit-to-Lead Campaigns

For medicinal chemists optimizing the ADME profile of a lead series, this compound offers a distinct advantage due to its relatively high calculated LogP of 3.64 . Compared to analogs like 3-chloro-5-methoxybenzoic acid (LogP ≈ 2.05-3.26) or the hydroxy analog (LogP ≈ 1.75), the target compound can serve as a starting point for exploring chemical space with higher membrane permeability [2]. This property is particularly valuable for projects targeting intracellular or CNS targets where passive diffusion is a key driver of efficacy.

Organic Synthesis: Implementation of a Mild, Orthogonal Deprotection Strategy

Synthetic chemists planning multi-step sequences where a 4-hydroxy group must be unmasked late in the synthesis will find this compound invaluable. The 4-benzyloxy group can be cleanly removed via hydrogenolysis under mild, neutral conditions, leaving other functional groups (including the chloro and methoxy substituents) intact . This is a more efficient approach than using an analog with a free 4-hydroxy group, which would necessitate an early-stage protection, adding steps and potentially reducing overall yield. This strategy is particularly beneficial in complex natural product synthesis and the construction of elaborate pharmaceutical intermediates.

Academic and Industrial Research: High-Purity Building Block for Reliable SAR Studies

For structure-activity relationship (SAR) investigations, the procurement of this compound at a consistent 98% purity minimizes variability in biological assay results. The high purity ensures that observed biological activity can be confidently attributed to the compound itself, rather than to unidentified impurities. This is a critical factor in both academic publications and industrial drug discovery programs, where reproducibility and data integrity are paramount.

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